

1-[(2-Chloroethyl)sulfinyl]octane CAS number and identifiers

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Compound of Interest

Compound Name: 1-[(2-Chloroethyl)sulfinyl]octane

Cat. No.: B11514861

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In-Depth Technical Guide: **1-[(2-Chloroethyl)sulfinyl]octane** – Chemical Identifiers, Synthesis, and Analytical Characterization

Executive Summary

1-[(2-Chloroethyl)sulfinyl]octane is an asymmetric aliphatic sulfoxide characterized by a lipophilic octyl chain and a reactive 2-chloroethyl group, bridged by a polar sulfinyl (S=O) moiety. It serves as the primary oxidation product of 2-chloroethyl octyl sulfide, a well-known "half-mustard" analog. In the fields of chemical defense and environmental remediation, half-mustards are utilized as simulants for the chemical warfare agent sulfur mustard (bis(2-chloroethyl) sulfide). Understanding the precise oxidation pathways of these simulants into their sulfoxide derivatives is critical for developing effective, non-toxic decontamination protocols^[1].

This whitepaper provides a comprehensive analysis of the structural identifiers, mechanistic oxidation pathways, and a self-validating experimental protocol for the synthesis and characterization of **1-[(2-Chloroethyl)sulfinyl]octane**.

Chemical Identity and Structural Parameters

While the exact CAS Registry Number for the specific sulfinyl (sulfoxide) form of this compound is not universally indexed in primary public databases, its structural parameters are precisely defined by its molecular topology. Its direct precursor, 2-chloroethyl octyl sulfide, and its structural homolog, 1-[(3-chloropropyl)sulfinyl]octane, are well-documented[2][3].

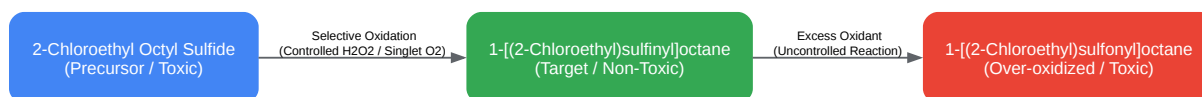
Table 1: Comparative Chemical Identifiers and Quantitative Data

Parameter	Target Compound	Precursor (Sulfide)	Homolog
Chemical Name	1-[(2-Chloroethyl)sulfinyl]octane	2-Chloroethyl octyl sulfide	1-[(3-Chloropropyl)sulfinyl]octane
Role in Synthesis	Target Sulfoxide	Starting Material	Structural Homolog
CAS Number	Not publicly assigned	19155-38-5[2]	3569-57-1[3]
Molecular Formula	C ₁₀ H ₂₁ ClOS	C ₁₀ H ₂₁ ClS	C ₁₁ H ₂₃ ClOS
Molecular Weight	224.79 g/mol	208.79 g/mol	238.82 g/mol
Canonical SMILES	CCCCCCCCS(=O)CCCl	CCCCCCCCSCCCl	O=S(CCCCl)CCCCCCC
InChI	InChI=1S/C10H21ClO S/c1-2-3-4-5-6-7-8-13(12)10-9-11/h2-10H2,1H3	InChI=1S/C10H21ClS /c1-2-3-4-5-6-7-8-12-10-9-11/h2-10H2,1H3	InChI=1S/C11H23ClO S/c1-2-3-4-5-6-7-10-14(13)11-8-9-12/h2-11H2,1H3

Mechanistic Insights: Controlled Oxidation of Half-Mustard Analogs

The central challenge in the decontamination of thioether-based chemical agents is achieving selective oxidation. The objective is to oxidize the lipophilic, toxic sulfide into a polar, non-toxic sulfoxide. However, if the oxidative environment is too aggressive, the reaction proceeds to the sulfone state. Sulfones often exhibit renewed toxicity and distinct environmental persistence profiles[4].

To arrest the reaction at the sulfoxide stage, researchers employ selective oxidants (such as strictly stoichiometric H₂O₂) paired with transition metal catalysts (e.g., polyoxometalates) or utilize visible-light-driven generation of singlet oxygen via heterojunction photocatalysts[1][4]. The causality here is thermodynamic: the activation energy required to oxidize a sulfoxide to a sulfone is higher than that of sulfide to sulfoxide, allowing kinetic trapping of the sulfoxide if the oxidant is rapidly depleted or strictly controlled.



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Diagram 1: Thermodynamic oxidation pathway of half-mustard simulants from sulfide to sulfone.

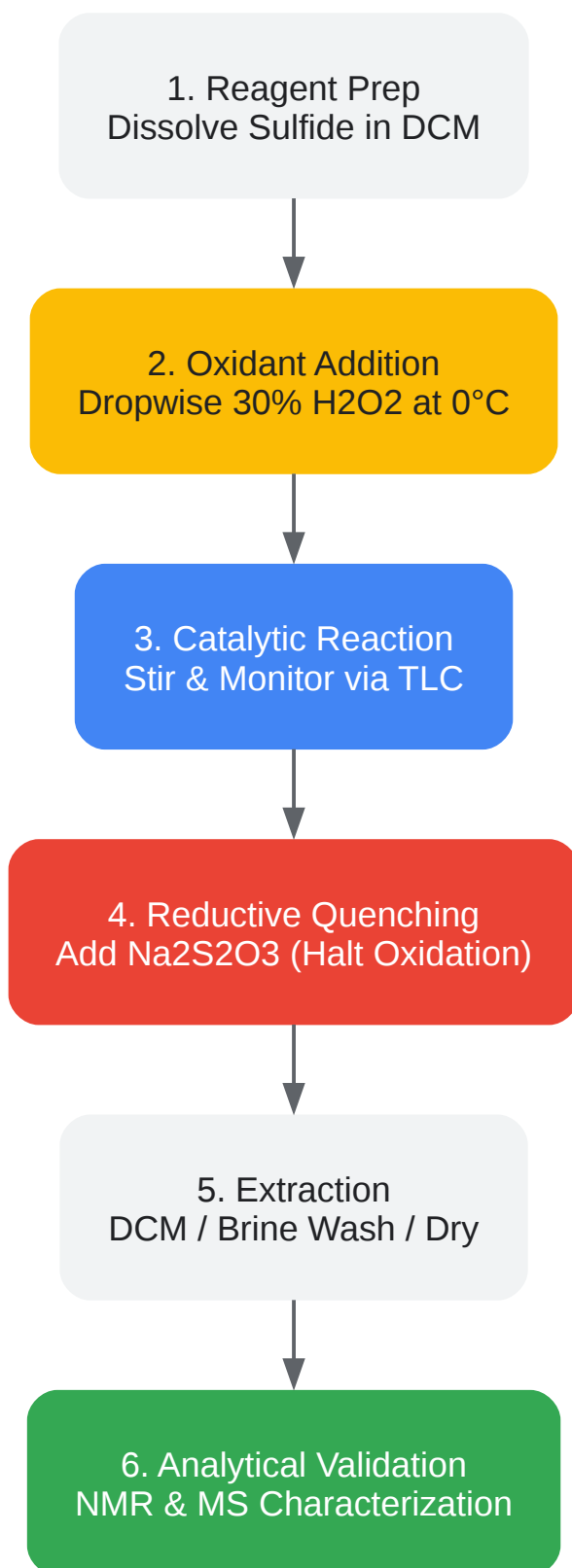
Experimental Protocol: Synthesis and Isolation

The following methodology outlines a self-validating system for the synthesis of **1-[(2-Chloroethyl)sulfinyl]octane**. Every step is designed with built-in causality to prevent over-oxidation and ensure high product fidelity.

Step-by-Step Methodology

- **Reagent Preparation:** Dissolve 1.0 mmol of 2-chloroethyl octyl sulfide in 5 mL of an aprotic solvent (e.g., dichloromethane, DCM). Causality: DCM solubilizes the lipophilic precursor while remaining inert to mild oxidants.
- **Catalyst Integration:** Add 0.01 mmol of a selective oxidation catalyst (e.g., a molybdenum-based polyoxometalate cluster)[1].
- **Controlled Oxidation:** Cool the reaction vessel to 0 °C using an ice bath. Add 30% aqueous H₂O₂ (1.05 mmol) dropwise over 10 minutes. Causality: The slight 5% molar excess ensures complete conversion of the sulfide, while the 0 °C temperature suppresses the kinetic pathway leading to sulfone formation.

- Self-Validating Monitoring: Stir the mixture and monitor via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. Validation: The non-polar sulfide ($R_f \sim 0.8$) will diminish, replaced by the highly polar sulfoxide ($R_f \sim 0.3$). The reaction is complete when the top spot vanishes.
- Chemical Quenching: Immediately add 2 mL of saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$). Causality: Thiosulfate instantly reduces any unreacted H_2O_2 . This is a critical fail-safe; without quenching, concentration of the solvent during workup would artificially increase the oxidant's molarity, driving unwanted sulfone formation.
- Extraction: Extract the aqueous layer with DCM (3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.



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Diagram 2: Self-validating experimental workflow for the controlled synthesis of the sulfoxide.

Analytical Validation

To ensure the structural integrity of the synthesized **1-[(2-Chloroethyl)sulfinyl]octane**, analytical validation must confirm the presence of the S=O bond without evidence of S(=O)₂.

- Nuclear Magnetic Resonance (¹H NMR, CDCl₃): The defining characteristic of this transformation is the chemical shift of the methylene protons adjacent to the sulfur atom. In the parent sulfide, the -CH₂-S- protons typically resonate at ~2.5–2.6 ppm. Upon oxidation to the sulfoxide, the electron-withdrawing nature of the oxygen atom deshields these protons, shifting them downfield to a multiplet at ~2.7–2.9 ppm. If over-oxidation to the sulfone has occurred, a further shift past 3.0 ppm will be observed.
- Mass Spectrometry (ESI-MS): Electrospray ionization should yield a prominent pseudo-molecular ion peak [M+H]⁺ at m/z 225.1, confirming the addition of exactly one oxygen atom (M.W. 224.79 + 1.01) to the precursor.

References

- NextSDS. "2-CHLOROETHYL OCTYL SULFIDE — Chemical Substance Information." NextSDS Substance Database. URL:[[Link](#)]
- CAS Common Chemistry. "1-[(3-Chloropropyl)sulfinyl]octane." American Chemical Society. URL:[[Link](#)]
- "Highly Reactive Heterogeneous Nanofibers Catalyst based on [Mo154] Clusters for Green Aerobic Oxidation of Sulfur Mustard Analogues under Ambient Conditions." Current Organic Synthesis, PubMed. URL:[[Link](#)]
- "Interface-regulated S-type core-shell PCN-224@TiO₂ heterojunction for visible-light-driven generation of singlet oxygen for selective photooxidation of 2-chloroethyl ethyl sulfide." Journal of Colloid and Interface Science, PubMed. URL:[[Link](#)]

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- [2. nextsds.com \[nextsds.com\]](#)
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- [4. Interface-regulated S-type core-shell PCN-224@TiO2 heterojunction for visible-light-driven generation of singlet oxygen for selective photooxidation of 2-chloroethyl ethyl sulfide - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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